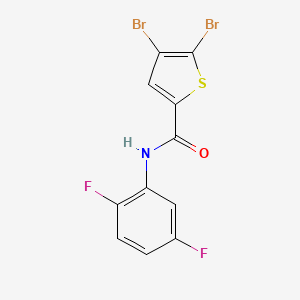
4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the bromination of 2,5-difluorophenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromo compound is then reacted with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .
化学反応の分析
Types of Reactions
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form more complex structures.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene amine derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Coupling: Formation of biaryl or polyaryl compounds.
Reduction: Formation of thiophene amine derivatives.
科学的研究の応用
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Organic Electronics: Used in the synthesis of semiconductive polymers for organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices.
Pharmaceuticals: Potential use as a building block for the synthesis of biologically active compounds, including DNA gyrase inhibitors.
Materials Science: Utilized in the development of novel materials with unique optical and electronic properties.
作用機序
The mechanism of action of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is primarily related to its ability to interact with specific molecular targets. In the context of its use as a DNA gyrase inhibitor, the compound binds to the DNA gyrase enzyme, inhibiting its activity and preventing DNA replication in bacteria . This mechanism is crucial for its potential antibacterial properties.
類似化合物との比較
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of various thiophene derivatives.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: A similar compound with potential antibacterial properties.
5,5-Dibromo-4,4-didodecyl-2,2-bithiophene: Used in the synthesis of semiconductive polymers.
Uniqueness
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the thiophene ring enhances its potential for various applications in organic electronics and pharmaceuticals .
特性
分子式 |
C11H5Br2F2NOS |
|---|---|
分子量 |
397.04 g/mol |
IUPAC名 |
4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H5Br2F2NOS/c12-6-4-9(18-10(6)13)11(17)16-8-3-5(14)1-2-7(8)15/h1-4H,(H,16,17) |
InChIキー |
SQNFLFBDXHQLGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CC(=C(S2)Br)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


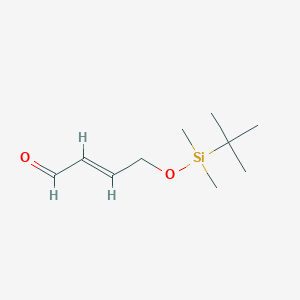
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
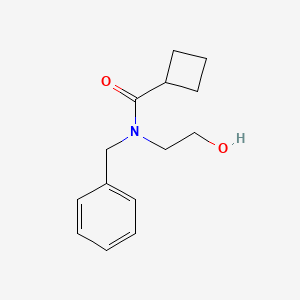
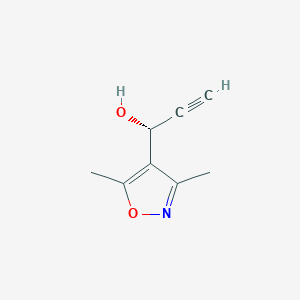

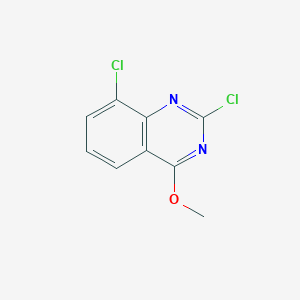
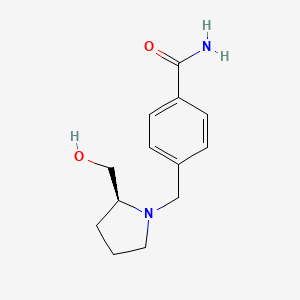
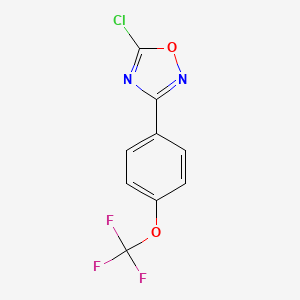
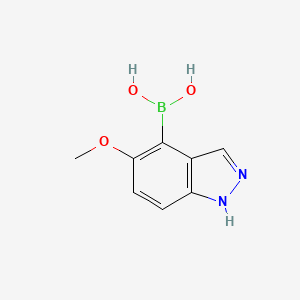

![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
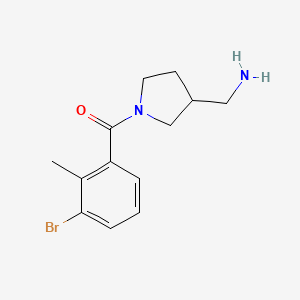
![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)
![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)
